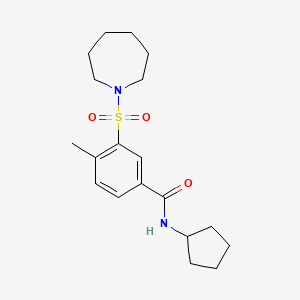
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide
描述
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with an azepane ring and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopentylamine to yield N-cyclopentyl-4-methylbenzamide. The azepane ring is introduced through a nucleophilic substitution reaction, where the benzamide is treated with azepane-1-sulfonyl chloride under basic conditions to form the final product .
化学反应分析
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
科学研究应用
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The azepane ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
相似化合物的比较
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide can be compared with other similar compounds, such as:
3-(azepan-1-ylsulfonyl)benzoic acid: This compound shares the azepane and sulfonyl groups but lacks the cyclopentyl and methylbenzamide moieties, making it less complex.
Phenoxy acetamide derivatives: These compounds have similar sulfonyl and amide functionalities but differ in their core structures and substituents.
4-hydroxy-2-quinolones: These compounds have different core structures but share similar biological activities and synthetic routes .
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-cyclopentyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-10-11-16(19(22)20-17-8-4-5-9-17)14-18(15)25(23,24)21-12-6-2-3-7-13-21/h10-11,14,17H,2-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDDWBGERXFFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide](/img/structure/B4402068.png)
![[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]methanol](/img/structure/B4402075.png)
![1-[2-(2,6-Dimethyl-4-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402077.png)
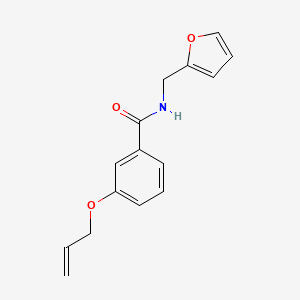
![4-[2-[2-(4-Bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4402093.png)
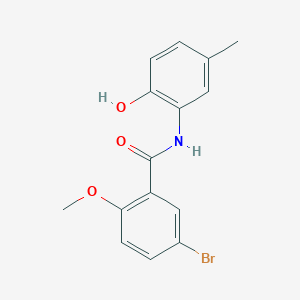
![N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
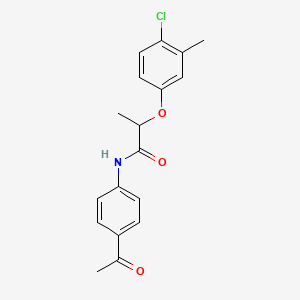
![1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402118.png)
![1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
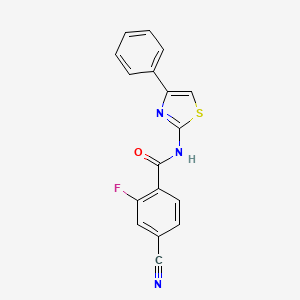
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4402172.png)
![1-[2-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402190.png)
